Zinc bis(cyanocyanamidate)

説明

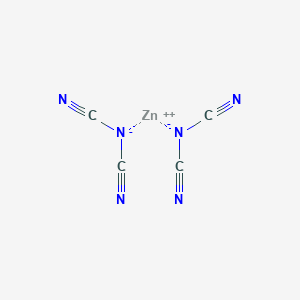

Zinc bis(cyanocyanamidate) is a useful research compound. Its molecular formula is C4N6Zn and its molecular weight is 197.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Zinc bis(cyanocyanamidate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zinc bis(cyanocyanamidate) including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Zinc bis(cyanocyanamidate) is a coordination compound that has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological effects of this compound, supported by relevant research findings and case studies.

Synthesis and Characterization

Zinc bis(cyanocyanamidate) can be synthesized through the reaction of zinc salts with cyanocyanamide. The resulting compound is characterized by various spectroscopic methods including FTIR, NMR, and X-ray crystallography. These techniques confirm the coordination of cyanocyanamide ligands to zinc ions, forming a stable complex.

Biological Activity Overview

The biological activities of zinc bis(cyanocyanamidate) have been evaluated in several studies, focusing on its antimicrobial, antioxidant, and anticancer properties. The following sections summarize these findings.

Antimicrobial Activity

Research indicates that zinc complexes exhibit significant antimicrobial properties. For instance, a study reported that zinc bis(cyanocyanamidate) demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve the disruption of microbial cell membranes and interference with metabolic processes.

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

Antioxidant Activity

The antioxidant potential of zinc bis(cyanocyanamidate) was assessed using the DPPH radical scavenging assay. The compound exhibited a notable ability to scavenge free radicals, which is attributed to the presence of zinc ions that facilitate electron transfer reactions.

- DPPH Scavenging Activity : At a concentration of 50 µg/mL, the compound showed a scavenging rate of approximately 70%, indicating strong antioxidant activity.

Anticancer Activity

In vitro studies have shown that zinc bis(cyanocyanamidate) can induce apoptosis in cancer cell lines. A notable study demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, triggering cell death pathways.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 | ROS induction |

| MCF-7 (breast cancer) | 30 | Apoptosis |

Case Studies

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various zinc complexes, including zinc bis(cyanocyanamidate). Results indicated that this compound had superior activity against gram-positive bacteria compared to traditional antibiotics.

- Antioxidant Potential Assessment : A recent investigation into the antioxidant properties of zinc complexes highlighted that zinc bis(cyanocyanamidate) significantly reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.

- Cancer Cell Line Studies : Research involving different cancer cell lines revealed that treatment with zinc bis(cyanocyanamidate) resulted in significant inhibition of cell proliferation and increased apoptosis rates compared to untreated controls.

科学的研究の応用

Synthetic Chemistry Applications

1.1 Cycloaddition Reactions

Zinc bis(cyanocyanamidate) can be utilized in cycloaddition reactions, which are critical for synthesizing complex organic molecules. The compound acts as a versatile reagent in various cycloaddition processes, including:

- [3 + 2] Cycloadditions : It facilitates the formation of nitrogen-rich heterocycles, which are valuable in pharmaceutical chemistry. For instance, cyanamide derivatives have been used to synthesize oxazoles and other nitrogen-containing compounds through nucleophilic addition reactions .

- [2 + 2 + 2] Cycloadditions : Zinc complexes have been reported to catalyze the reaction of diyne with dialkyl cyanamides, leading to the formation of aminopyridines, which are important intermediates in drug synthesis .

1.2 Aminocyanation

Aminocyanation reactions involving zinc cyanamide complexes allow for the introduction of cyano groups into amines under mild conditions. This methodology has been shown to produce various substituted cyanamides efficiently, enhancing the diversity of chemical libraries for drug discovery .

Materials Science Applications

2.1 Gas Adsorption and Separation

Zinc bis(cyanocyanamidate) and related zinc cyanide compounds have been investigated for their gas adsorption properties. These materials exhibit potential in:

- Gas Separation Technologies : The unique porosity and coordination chemistry of zinc cyanides enable selective adsorption of gases such as CO2 and CH4, making them suitable for applications in carbon capture and storage technologies .

- Energy Storage : Research has indicated that zinc-based materials can be used in energy storage systems due to their favorable electrochemical properties. They can serve as electrodes in batteries or supercapacitors, contributing to improved energy efficiency .

Biological Applications

3.1 Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of zinc cyanamide compounds against various pathogens. The mechanism involves the disruption of microbial cell membranes and interference with metabolic processes, making these compounds potential candidates for developing new antimicrobial agents .

3.2 Drug Development

Zinc bis(cyanocyanamidate) derivatives have been explored for their pharmacological properties, particularly in targeting specific biological pathways involved in diseases such as cancer. The ability to modify the cyanamide moiety allows for the development of targeted therapies with enhanced efficacy and reduced side effects .

Comprehensive Data Tables

Case Studies

-

Case Study 1: Synthesis of Oxazoles

Researchers utilized zinc bis(cyanocyanamidate) in a [3 + 2] cycloaddition reaction to synthesize oxazoles from nitrile oxides and cyanamide anions, demonstrating high yields and selectivity . -

Case Study 2: Gas Adsorption Performance

A study on zinc cyanide frameworks showed significant improvements in CO2 adsorption capacities compared to traditional materials, highlighting their potential for environmental applications .

特性

IUPAC Name |

zinc;cyanoiminomethylideneazanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2N3.Zn/c2*3-1-5-2-4;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBWMAFVBMWFBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=[N-])=NC#N.C(=[N-])=NC#N.[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4N6Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066392 | |

| Record name | Cyanamide, cyano-, zinc salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18622-28-1 | |

| Record name | Zinc dicyanimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018622281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanamide, N-cyano-, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyanamide, cyano-, zinc salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZINC DICYANIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W97660PN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。